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Compound of Interest |

[1-(2-
Compound Name: Fluorophenyl)cyclopentyllmethana
mine

Cat. No.: B1341589

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical
properties of the compound [1-(2-Fluorophenyl)cyclopentyllmethanamine. Due to the limited
availability of direct experimental data for this specific molecule, this document summarizes
computed properties from various chemical databases and outlines standardized experimental
protocols for the determination of key physicochemical parameters critical in the fields of
medicinal chemistry and drug development.

Core Physicochemical Data

The following table summarizes the available quantitative data for [1-(2-
Fluorophenyl)cyclopentyllmethanamine and its isomers. It is important to note that much of
the available data is computationally predicted and awaits experimental verification.
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Property Value Source | Notes

Molecular Formula C12H16FN PubChem CID: 62501124[1]
Molecular Weight 193.26 g/mol PubChem CID: 62501124[1]
Physical Form Liquid ChemBridge Hit2Lead[2]
LogP (Predicted) 3.13 ChemBridge Hit2Lead[2]
XLogP3-AA (Predicted) 2.7 PubChem CID: 62501124[1]
CAS Number 378247-87-1 ChemBridge Hit2Lead[2]

PubChem CID: 62501124 (for

isomer)[1]

1226407-92-6

Note: The LogP and XLogP3-AA values suggest that the compound is lipophilic, which has
implications for its solubility, membrane permeability, and potential for metabolism. The liquid
physical form at standard conditions indicates a relatively low melting point.

Experimental Protocols for Physicochemical
Characterization

Detailed and validated experimental determination of physicochemical properties is a
cornerstone of drug discovery and development. Below are standardized methodologies for
key experimental assessments.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to
liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Melting Point Method

e Sample Preparation: A small amount of the solid compound is finely powdered and packed
into a capillary tube to a height of 2-3 mm.
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e Apparatus: A calibrated melting point apparatus with a heating block and a means of
observing the sample is used.

e Procedure: The capillary tube is placed in the heating block. The temperature is increased at
a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

o Data Recording: The temperature at which the first drop of liquid appears and the
temperature at which the entire sample becomes liquid are recorded. This range is reported
as the melting point.

Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure
surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

o Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test
tube. A capillary tube, sealed at one end, is inverted and placed in the test tube with the open
end submerged in the liquid.

o Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube
containing a high-boiling point oil (e.g., mineral oil).

e Procedure: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles
will emerge from the open end of the capillary tube. The heating is then discontinued.

o Data Recording: The temperature is recorded at the moment the bubbling stops and the
liquid begins to be drawn into the capillary tube. This temperature is the boiling point of the
liquid.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the
compound is 50% ionized and 50% non-ionized.

Methodology: Potentiometric Titration
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Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable
solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile for poorly
soluble compounds.

Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are
used.

Procedure: The solution is titrated with a standardized solution of a strong acid (e.g., HCI) or
a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the
titrant.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant
added. The pKa is determined from the inflection point of the curve.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability.

Methodology: Shake-Flask Method (Thermodynamic Solubility)

Sample Preparation: An excess amount of the solid or liquid compound is added to a known
volume of aqueous buffer at a specific pH (e.g., pH 7.4 for physiological relevance).

Equilibration: The mixture is agitated in a sealed container at a constant temperature (e.g.,
25 °C or 37 °C) for a sulfficient period (e.qg., 24-48 hours) to ensure equilibrium is reached.

Sample Processing: The saturated solution is filtered or centrifuged to remove any
undissolved solid or liquid.

Quantification: The concentration of the dissolved compound in the clear supernatant or
filtrate is determined using a validated analytical method, such as High-Performance Liquid
Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

LogP (Octanol-Water Partition Coefficient)
Determination
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LogP is a measure of the lipophilicity of a compound and is defined as the logarithm of the ratio
of the concentrations of the compound in the octanol and aqueous phases of a two-phase
system at equilibrium.

Methodology: Shake-Flask Method

System Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH
7.4) are mutually saturated by shaking them together and allowing the phases to separate.

 Partitioning: A known amount of the compound is dissolved in one of the phases (usually the
one in which it is more soluble). This solution is then mixed with a known volume of the other
phase in a sealed container.

o Equilibration: The mixture is agitated for a sufficient time to allow for the compound to
partition between the two phases and reach equilibrium.

» Phase Separation and Quantification: The mixture is centrifuged to ensure complete
separation of the two phases. The concentration of the compound in each phase is then
determined using an appropriate analytical technique (e.g., HPLC-UV/MS).

o Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration
in the octanol phase to the concentration in the aqueous phase.

Logical Workflow for Physicochemical
Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical
characterization of a novel chemical entity like [1-(2-
Fluorophenyl)cyclopentyllmethanamine.
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Compound Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and physicochemical characterization of [1-(2-
Fluorophenyl)cyclopentyllmethanamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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